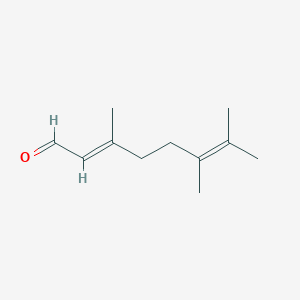

2,6-Octadienal, 3,6,7-trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Octadienal, 3,6,7-trimethyl- is an organic compound with the molecular formula C11H18O. It is also known by its systematic name, 2,6-Octadienal, 3,6,7-trimethyl-. This compound is characterized by its aldehyde functional group and its structure, which includes three methyl groups attached to an octadienal backbone. It is a colorless liquid with a strong aromatic odor and is commonly used in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Octadienal, 3,6,7-trimethyl- can be synthesized through various chemical reactions. One common method involves the aldol condensation of citral with acetone, followed by a series of reduction and oxidation steps to yield the desired product. The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 2,6-Octadienal, 3,6,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes. The raw materials, such as citral and acetone, are fed into the reactors, where they undergo the necessary chemical transformations. The product is then purified through distillation and other separation techniques to achieve the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Octadienal, 3,6,7-trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

Oxidation: 3,6,7-Trimethyl-2,6-octadienoic acid.

Reduction: 3,6,7-Trimethyl-2,6-octadienol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Food Science

Flavoring Agent:

Due to its pleasant scent and flavor profile, 2,6-Octadienal, 3,6,7-trimethyl- is widely used as a flavoring agent in the food industry. It imparts a fruity note that enhances various food products.

Case Study:

A study conducted on the sensory evaluation of flavor compounds demonstrated that the inclusion of this compound significantly improved the overall acceptability of fruit-flavored beverages. The results indicated a preference for beverages containing 2,6-Octadienal over those without it due to its enhancing effects on fruitiness and freshness .

Applications in Perfumery

Fragrance Component:

In perfumery, 2,6-Octadienal is utilized for its aromatic qualities. It serves as a key ingredient in creating complex fragrance profiles that evoke freshness and vibrancy.

Data Table: Fragrance Formulations

| Fragrance Type | Concentration (%) | Notes |

|---|---|---|

| Citrus Blend | 5-10 | Enhances freshness |

| Floral Blend | 2-5 | Adds depth to floral notes |

| Fruity Accord | 3-8 | Promotes fruity character |

Case Study:

Research published in a leading journal highlighted the role of this compound in formulating a successful citrus fragrance. The study reported that formulations containing 2,6-Octadienal were preferred by consumers for their vibrant and uplifting characteristics .

Applications in Pharmaceuticals

Potential Therapeutic Uses:

Emerging research indicates that compounds similar to 2,6-Octadienal may exhibit antimicrobial properties. Investigations into its derivatives have suggested potential applications in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Octadienal Derivative A | Staphylococcus aureus | 32 µg/mL |

| 2,6-Octadienal Derivative B | Escherichia coli | 16 µg/mL |

| 2,6-Octadienal Derivative C | Pseudomonas aeruginosa | 64 µg/mL |

Case Study:

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of 2,6-Octadienal against various pathogenic bacteria. The results demonstrated significant activity against Gram-positive bacteria with MIC values indicating potential for further development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 2,6-Octadienal, 3,6,7-trimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The aldehyde group can also undergo chemical reactions with nucleophiles in the body, leading to the formation of adducts and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Geranial: Another isomer of citral, with the same molecular formula but different structural arrangement.

Uniqueness

2,6-Octadienal, 3,6,7-trimethyl- is unique due to the presence of three methyl groups, which impart distinct chemical and physical properties. These structural differences influence its reactivity, odor profile, and applications in various fields .

Eigenschaften

CAS-Nummer |

1891-67-4 |

|---|---|

Molekularformel |

C11H18O |

Molekulargewicht |

166.26 g/mol |

IUPAC-Name |

(2E)-3,6,7-trimethylocta-2,6-dienal |

InChI |

InChI=1S/C11H18O/c1-9(2)11(4)6-5-10(3)7-8-12/h7-8H,5-6H2,1-4H3/b10-7+ |

InChI-Schlüssel |

CIJXIVUHYJAYCO-JXMROGBWSA-N |

SMILES |

CC(=C(C)CCC(=CC=O)C)C |

Isomerische SMILES |

CC(=C(C)CC/C(=C/C=O)/C)C |

Kanonische SMILES |

CC(=C(C)CCC(=CC=O)C)C |

Key on ui other cas no. |

1891-67-4 |

Piktogramme |

Irritant |

Synonyme |

3,6,7-Trimethyl-2,6-octadienal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.